(E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate
Description
(E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate is an organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a nicotinate core, which is a derivative of nicotinic acid, and is modified with a hydrazinecarbonyl group and a nitrobenzylidene moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-5-[[(E)-(4-nitrophenyl)methylideneamino]carbamoyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-4-27-18(24)16-9-15(11(2)20-12(16)3)17(23)21-19-10-13-5-7-14(8-6-13)22(25)26/h5-10H,4H2,1-3H3,(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCYRLWCJGHRAZ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate typically involves a multi-step process:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 2,6-dimethyl nicotinic acid with hydrazine hydrate to form the corresponding hydrazine derivative.
Condensation Reaction: The hydrazine derivative is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the hydrazone intermediate.
Esterification: Finally, the hydrazone intermediate undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acids and their derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrobenzylidene and hydrazinecarbonyl groups suggests that it may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene moiety can participate in electron transfer reactions, while the hydrazinecarbonyl group can form hydrogen bonds or covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dimethyl-5-(2-(4-aminobenzylidene)hydrazinecarbonyl)nicotinate: Similar structure but with an amino group instead of a nitro group.
Methyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
(E)-ethyl 2,6-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)nicotinate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
